Ethyl 6-aminoisoquinoline-3-carboxylate
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Overview
Description
Ethyl 6-aminoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₂N₂O₂. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by an ethyl ester group at the 3-position and an amino group at the 6-position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-aminoisoquinoline-3-carboxylate typically involves multi-step reactions. One common method starts with the reaction of 2-chloro-4-nitrobenzoic acid with diethylmalonate in the presence of sodium methoxide and copper (I) bromide to form an intermediate compound. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and environmentally friendly solvents to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-aminoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amino groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents like phosphorus oxychloride (POCl₃) and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Ethyl 6-aminoisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 6-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- Ethyl 3-aminoisoquinoline-6-carboxylate
Uniqueness
Ethyl 6-aminoisoquinoline-3-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 6-aminoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2,13H2,1H3 |
InChI Key |
CKENMGAOSFRKDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)N |
Origin of Product |
United States |
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